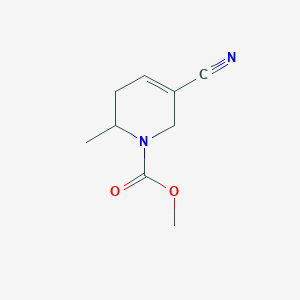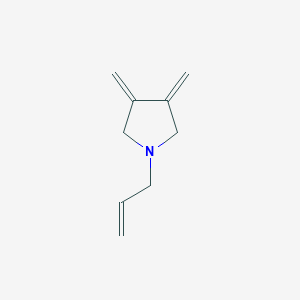![molecular formula C7H11NO B065802 (1R,5S)-1-AZABICYCLO[3.2.1]OCTAN-6-ONE CAS No. 162184-60-3](/img/structure/B65802.png)
(1R,5S)-1-AZABICYCLO[3.2.1]OCTAN-6-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5s)-1-Azabicyclo[321]octan-6-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5s)-1-Azabicyclo[3.2.1]octan-6-one typically involves the treatment of ®-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid with brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide in a suitable solvent . The reaction conditions often include the presence of a base like calcium oxide or calcium hydroxide and solvents such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production methods for (5s)-1-Azabicyclo[3.2.1]octan-6-one are designed to be efficient and scalable. These methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(5s)-1-Azabicyclo[3.2.1]octan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amino alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce amino alcohols .
Aplicaciones Científicas De Investigación
(5s)-1-Azabicyclo[3.2.1]octan-6-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of (5s)-1-Azabicyclo[3.2.1]octan-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one: This compound has a similar bicyclic structure but includes a bromine atom, which imparts different chemical properties.
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one: Another similar compound with an oxygen atom in the ring system, leading to different reactivity and applications.
Uniqueness
(5s)-1-Azabicyclo[32Its unique properties make it valuable in various fields of research and industry .
Propiedades
Número CAS |
162184-60-3 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(5S)-1-azabicyclo[3.2.1]octan-6-one |
InChI |
InChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2/t6-/m0/s1 |
Clave InChI |
WFYPDOYHAZFTIR-LURJTMIESA-N |
SMILES |
C1CC2CN(C1)CC2=O |
SMILES isomérico |
C1C[C@H]2CN(C1)CC2=O |
SMILES canónico |
C1CC2CN(C1)CC2=O |
Sinónimos |
1-Azabicyclo[3.2.1]octan-6-one,(1R,5S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![METHYL 3-METHYL-5H,6H,7H-PYRROLO[2,1-C][1,2,4]TRIAZOLE-5-CARBOXYLATE](/img/structure/B65727.png)

![N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B65730.png)




![9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]](/img/structure/B65738.png)


![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)

![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)
